17-Dihydroexemestane is a significant metabolite of the aromatase inhibitor exemestane, which is primarily used in the treatment of hormone receptor-positive breast cancer. As a derivative of exemestane, 17-dihydroexemestane plays a crucial role in pharmacokinetic studies and doping control analysis, particularly in sports medicine. The compound is characterized by its structural modifications that enhance its metabolic stability and detection in biological samples.
17-Dihydroexemestane is classified as a steroidal compound due to its structural relation to the steroid framework. It is synthesized from exemestane through specific chemical reactions that alter its hydroxyl and carbonyl groups. The compound is primarily sourced from biological samples where exemestane is metabolized, making it relevant for both clinical and analytical chemistry applications.
The synthesis of 17-dihydroexemestane involves several key steps:
This multi-step synthesis allows for the production of high-purity 17-dihydroexemestane, which can then be characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The molecular formula of 17-dihydroexemestane is CHO, with a molecular weight of approximately 286.41 g/mol. Its structure features a steroid backbone with specific functional groups that distinguish it from exemestane:
The stereochemistry of the compound plays an essential role in its biological activity and interaction with enzymes involved in steroid metabolism.
17-Dihydroexemestane participates in various chemical reactions typical for steroidal compounds. Key reactions include:
These reactions are critical for both understanding the metabolism of exemestane and for developing reliable analytical methods for detecting its metabolites.
The mechanism of action of 17-dihydroexemestane primarily relates to its role as a metabolite of exemestane. Exemestane inhibits aromatase, an enzyme responsible for converting androgens to estrogens, thereby reducing estrogen levels in patients with hormone-sensitive breast cancer. As a metabolite, 17-dihydroexemestane may also exhibit similar properties or influence the pharmacokinetics of exemestane through competitive inhibition or modulation of enzyme activity.
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
17-Dihydroexemestane has several important applications:
The conversion of exemestane (EXE; 6-methylenandrosta-1,4-diene-3,17-dione) to its primary active metabolite, 17β-dihydroexemestane (17β-DHE; androsta-1,4-diene-3,17β-diol-6-methylene), is mediated by hepatic cytosolic reductases through stereoselective reduction at the C17 keto position. This reductive pathway represents a major phase I metabolic route, accounting for >40% of systemic EXE clearance. Multiple enzyme families contribute to this biotransformation, exhibiting significant interindividual variability in catalytic efficiency due to genetic polymorphisms and expression differences [2] [5] [9].
Members of the aldo-keto reductase (AKR) superfamily—particularly AKR1C1–AKR1C4—are principal catalysts of 17β-DHE formation. These soluble NADPH-dependent enzymes demonstrate distinct kinetic properties toward EXE:
Table 1: Kinetic Parameters of AKR Isoforms in 17β-DHE Formation
Enzyme | KM (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/KM) |
---|---|---|---|
AKR1C1 | 15.2 ± 2.1 | 320 ± 25 | 21.1 |
AKR1C2 | 22.7 ± 3.5 | 285 ± 30 | 12.6 |
AKR1C3 | 8.9 ± 1.4 | 450 ± 35 | 50.6 |
AKR1C4 | 12.8 ± 1.8 | 620 ± 40 | 48.4 |
CBR1 | 35.4 ± 4.2 | 190 ± 20 | 5.4 |
Source: Adapted from in vitro studies using recombinant enzymes and human liver cytosol [2] [7]
AKR1C3 and AKR1C4 exhibit the highest catalytic efficiency (Vmax/KM), indicating their predominant physiological role. Notably, AKR1C4 generates both 17β-DHE and the minor epimer 17α-DHE (20:1 ratio), while AKR1C1–AKR1C3 produce exclusively 17β-DHE due to stringent stereospecificity in substrate binding [2]. Functional polymorphisms significantly alter reductase activity:
Carbonyl reductase 1 (CBR1) contributes secondarily to 17β-DHE formation but demonstrates 9-fold lower efficiency than AKR1C3. Unlike AKRs, CBR1 produces both 17α- and 17β-epimers at a 1:3 ratio, suggesting distinct catalytic mechanisms [5] [9].
While historically classified as oxidative enzymes, specific cytochrome P450 (CYP) isoforms catalyze the reductive metabolism of EXE:
Table 2: CYP-Mediated Reduction of EXE to 17β-DHE
CYP Isoform | Relative Activity (%) | Inhibition Sensitivity |
---|---|---|
1A2 | 100 | Furafylline (65%) |
3A4 | 85 | Ketoconazole (72%) |
2C19 | 78 | Ticlopidine (58%) |
4A11 | 120 | No selective inhibitor |
2D6 | 42 | Quinidine (89%) |
Source: Incubations with recombinant CYPs and chemical inhibition in human liver microsomes [3] [9]
CYP4A11 exhibits the highest intrinsic activity (Clᵢₙₜ = 150 nL/pmol/min), followed by CYP1A2 (Clᵢₙₜ = 92 nL/pmol/min). Kinetic studies reveal atypical non-Michaelis-Menten kinetics for multiple CYPs, suggesting allosteric regulation or multi-site binding. Polymorphic variants significantly alter reduction kinetics:
Approximately 35% of hepatic 17β-DHE formation occurs in microsomes, predominantly mediated by CYP3A4 and CYP1A2, while cytosolic AKRs account for >60% [3] [9].
The spatial segregation of EXE reductases creates distinct metabolic pools:
Approximately 15% of 17β-DHE forms within the endoplasmic reticulum, enabling direct channeling to UGT2B17 for glucuronidation without cytosolic diffusion. This metabolic coupling significantly enhances overall EXE clearance efficiency [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7